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molecular formula C8H6ClFO2 B3243004 3-Chloro-4-fluoro-2-methylbenzoic acid CAS No. 154257-77-9

3-Chloro-4-fluoro-2-methylbenzoic acid

Cat. No. B3243004
M. Wt: 188.58 g/mol
InChI Key: FMNNDKWURCANLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

BuLi (68.8 mL, 110 mmol) was diluted with tetrahydrofuran (THF) (80 mL) and cooled to −20° C. 2,2,6,6-tetramethylpiperidine (18.56 mL, 110 mmol) was added dropwise and the mixture stirred at −20° C. for 15 minutes. The solution was cooled to −50° C. whereupon 3-chloro-4-fluorobenzoic acid (8.73 g, 50 mmol, commercially available from e.g. Sigma-Aldrich, Fluorochem or Apollo) dissolved in tetrahydrofuran (THF) (20 mL) was added dropwise. The mixture was stirred at −50° C. for 4 hours before iodomethane (12.51 mL, 200 mmol) was added dropwise. The mixture was allowed to reach room temperature overnight and quenched with water (100 mL). The mixture was acidified with 5N HCl (200 mL) and extracted with tert-butyl methyl ether (3×300 mL). The combined extracts were washed with water (100 mL), brine (100 mL) dried over anhydrous magnesium sulfate and concentrated to a crude product. The solid was recrystalised from cyclohexane (note: some insolubles not satisfactorarily removed) to afford product in 5.73 g.
Name
Quantity
68.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.51 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][C:25]=1[F:26])[C:20]([OH:22])=[O:21].IC>O1CCCC1>[Cl:16][C:17]1[C:18]([CH3:2])=[C:19]([CH:23]=[CH:24][C:25]=1[F:26])[C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
68.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
18.56 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1F
Step Four
Name
Quantity
12.51 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −20° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
to reach room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (3×300 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude product
CUSTOM
Type
CUSTOM
Details
The solid was recrystalised from cyclohexane (note
CUSTOM
Type
CUSTOM
Details
some insolubles not satisfactorarily removed)
CUSTOM
Type
CUSTOM
Details
to afford product in 5.73 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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